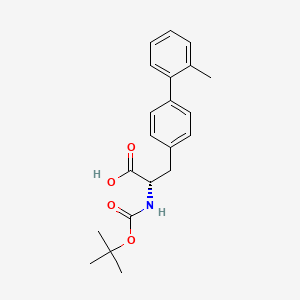

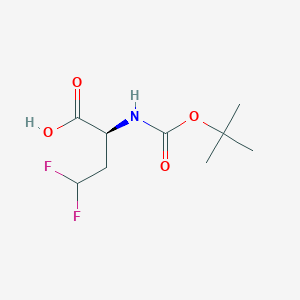

N-Boc-4-(2-Methylphenyl)-L-phenylalanine

Vue d'ensemble

Description

“N-Boc-4-(2-Methylphenyl)-L-phenylalanine” likely refers to a compound that has been protected with a Boc (tert-butyloxycarbonyl) group . The Boc group is a common protecting group used in organic synthesis. It is particularly useful for protecting amines, as it can be removed under mildly acidic conditions .

Synthesis Analysis

While specific synthesis methods for “N-Boc-4-(2-Methylphenyl)-L-phenylalanine” were not found, Boc-protected compounds are generally synthesized by reacting the amine group with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a carbamate with the tert-butyl group attached to the nitrogen .Applications De Recherche Scientifique

Phosphotyrosyl Mimetics for Cellular Signal Transduction Studies :

- N-Boc-4-(2-Methylphenyl)-L-phenylalanine derivatives have been synthesized as conformationally-constrained phosphotyrosyl mimetics, valuable for studying cellular signal transduction processes (Oishi et al., 2004).

Peptide Synthesis and Ligations :

- The compound has been utilized in native chemical ligation for peptide synthesis, demonstrating its utility in the formation of complex peptide structures (Crich & Banerjee, 2007).

Biochemical Applications in tRNA :

- A study used a Boc-protected derivative in the mischarging of Escherichia coli tRNAPhe, illustrating its potential in biochemical and molecular biology research (Baldini et al., 1988).

Radioiodination for Peptide Synthesis :

- Research has explored its use in preparing phenylalanine derivatives for radioiodination, contributing to advancements in radiolabeled peptide synthesis (Wilbur et al., 1993).

Synthesis of Non-Natural Amino Acids :

- The compound has been utilized in the synthesis of various non-natural amino acids, which are significant in drug research and the development of peptide-based compounds (Xiao, 2008).

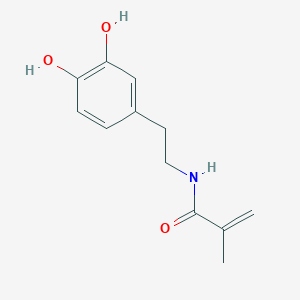

Cationic Polymers Containing Chiral Amino Acid Moieties :

- Its derivatives have been incorporated into cationic methacrylate polymers, showcasing potential in materials science, particularly in the delivery of small interfering RNA (Kumar et al., 2012).

FRET Cassettes and DNA Sequencing :

- Derivatives of N-Boc-4-(2-Methylphenyl)-L-phenylalanine have been used in the synthesis of FRET cassettes and terminators, contributing to the field of DNA sequencing and molecular diagnostics (Nampalli et al., 2002).

Self-Assembling and Electrospun Fibers :

- Studies have explored its role in self-assembling processes and the formation of electrospun fibers, relevant to nanotechnology and materials science (Baptista et al., 2022).

Safety And Hazards

Orientations Futures

The use of Boc-protected amines is widespread in the synthesis of pharmaceuticals and other complex organic molecules . As synthetic methods continue to evolve, it’s likely that the use of Boc-protected amines like “N-Boc-4-(2-Methylphenyl)-L-phenylalanine” will remain an important strategy in organic synthesis.

Propriétés

IUPAC Name |

(2S)-3-[4-(2-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-14-7-5-6-8-17(14)16-11-9-15(10-12-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYJCLIFAJVGLW-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-4-(2-Methylphenyl)-L-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

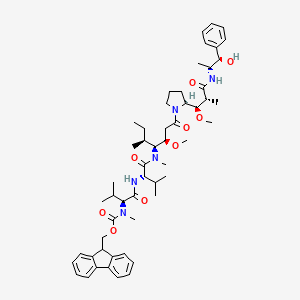

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)